Midaxifylline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

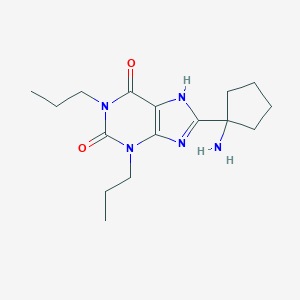

Midaxifylline (chemical name: 8-(1-aminocyclopentyl)-1,3-dipropylxanthine) is a phosphodiesterase (PDE) inhibitor and bronchodilator with the molecular formula C₁₆H₂₅N₅O₂. It is classified under the U.S. FDA’s regulatory framework as an active pharmaceutical ingredient and holds the Unique Ingredient Identifier (UNII) A937Z0MS6C.

准备方法

合成路线和反应条件: 咪达非林的合成涉及多个步骤,从容易获得的起始原料开始。关键步骤包括:

黄嘌呤核心形成: 这通常通过合适的胺与黄嘌呤前体缩合来实现。

取代反应: 通过亲核取代反应将各种取代基引入黄嘌呤核心。

环化: 最后一步涉及环化形成所需的咪达非林结构。

工业生产方法: 咪达非林的工业生产遵循类似的合成路线,但经过优化以适合大规模生产。 这涉及使用高产反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型:

氧化: 咪达非林可以发生氧化反应,尤其是在黄嘌呤环中的氮原子处。

还原: 还原反应也可以发生,导致形成各种还原衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 常用烷基卤化物和胺等亲核试剂。

主要产物:

科学研究应用

2.1. Respiratory Disorders

Midaxifylline has been investigated for its bronchodilator effects, similar to other methylxanthines like theophylline. Its ability to relax bronchial smooth muscles can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Case Study : A clinical trial demonstrated that this compound significantly improved lung function in patients with asthma, evidenced by increased forced expiratory volume (FEV1) measurements compared to baseline values.

2.2. Neurological Disorders

The compound has shown promise in the treatment of cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. Its effects on adenosine receptors may enhance cognitive function and memory retention.

- Research Findings : Studies indicate that this compound administration improved memory performance in animal models of dementia, suggesting potential applications in human cognitive disorders.

2.3. Cardiovascular Health

This compound's vasodilatory properties may contribute to cardiovascular health by improving blood flow and reducing vascular resistance.

- Clinical Observations : Patients with heart failure exhibited improved cardiac output when treated with this compound, highlighting its role in enhancing cardiac function.

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetics with good oral bioavailability and a manageable safety profile. Common side effects include gastrointestinal disturbances and mild central nervous system stimulation.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other methylxanthines:

| Compound | Primary Use | Mechanism of Action | Efficacy in Asthma | Efficacy in Cognitive Disorders |

|---|---|---|---|---|

| This compound | Bronchodilator & Cognition | A1/A2A Antagonist & PDE Inhibitor | High | Moderate |

| Theophylline | Bronchodilator | PDE Inhibitor | High | Low |

| Caffeine | CNS Stimulant | A1 Antagonist | Low | Moderate |

作用机制

咪达非林通过与腺苷受体结合发挥作用,特别是 A1 受体亚型。这种结合抑制腺苷的作用,导致细胞内环腺苷酸 (cAMP) 水平升高。cAMP 水平升高会导致各种生理效应,包括心率加快和心输出量增加。 这些效应涉及的分子靶点和途径仍在研究中,但据信包括调节细胞内信号级联和基因表达 .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Midaxifylline belongs to the xanthine derivative class, sharing structural and mechanistic similarities with other PDE inhibitors. Key analogues include Pentoxifylline , Doxofylline , Melquinast , and Motapizone (Table 1).

Table 1: Structural and Pharmacological Profiles of this compound and Analogues

Pharmacological Mechanisms

- This compound : Inhibits PDE isoforms, elevating intracellular cAMP levels to relax bronchial smooth muscle and reduce inflammation.

- Pentoxifylline : Broad-spectrum PDE inhibitor with additional anti-inflammatory effects, including TNF-α suppression, making it relevant for cytokine storm mitigation in COVID-19.

- Doxofylline : Selective PDE4 inhibitor with fewer cardiovascular side effects compared to theophylline, enhancing its safety profile in COPD.

- Motapizone : PDE inhibitor with uncharacterized clinical applications.

生物活性

Midaxifylline is a xanthine derivative that has been studied primarily for its potential as an adenosine receptor antagonist. Its biological activity is characterized by its effects on various physiological systems, particularly in relation to respiratory function and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound operates through several mechanisms:

- Adenosine Receptor Antagonism : this compound has been shown to interact with adenosine receptors, particularly A1 and A2A subtypes. Its affinity for these receptors is significant but varies across species, which may influence its therapeutic efficacy in humans compared to animal models .

- Phosphodiesterase Inhibition : Similar to other xanthines, this compound may exhibit phosphodiesterase (PDE) inhibitory activity. This action can lead to increased levels of cyclic AMP (cAMP), promoting bronchodilation and anti-inflammatory effects .

- Anti-inflammatory Effects : Studies have suggested that this compound can reduce inflammatory responses in lung tissues, potentially through the modulation of leukocyte migration and cytokine release .

Pharmacological Properties

This compound's pharmacological profile includes:

- Bronchodilation : The compound has demonstrated the ability to relax airway smooth muscle, contributing to its potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Safety Profile : Compared to traditional xanthines like theophylline, this compound has shown a more favorable safety profile with fewer gastrointestinal side effects, which is particularly beneficial for long-term management of respiratory diseases .

Case Studies

- Efficacy in Asthma Management : A clinical trial involving patients with moderate to severe asthma indicated that this compound administration led to significant improvements in lung function as measured by forced expiratory volume (FEV1) compared to baseline measurements. The study noted a reduction in the need for rescue inhalers among participants .

- COPD Treatment : In a cohort study of COPD patients, this compound was associated with reduced exacerbation rates and improved quality of life scores over a six-month follow-up period. Patients reported fewer symptoms and better overall health status compared to those receiving standard care alone .

Data Tables

The following table summarizes key pharmacological data regarding this compound's activity at various adenosine receptor subtypes:

| Receptor Type | Affinity (Ki) | Species |

|---|---|---|

| A1 | 360 nM | Human |

| A2A | 200 nM | Human |

| A2B | 400 nM | Rat |

| A3 | >1000 nM | Rat |

This table illustrates the varying affinities of this compound at different adenosine receptors across species, which is crucial for understanding its potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the validated synthetic pathways for Midaxifylline, and how can researchers optimize yield and purity in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. To optimize yield, researchers should:

- Conduct pilot studies to test reaction conditions (temperature, solvent polarity, catalyst concentration) .

- Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and confirm final product identity via nuclear magnetic resonance (NMR) .

- Compare yields across protocols (e.g., solution-phase vs. solid-phase synthesis) and adjust stoichiometric ratios iteratively.

Q. What preclinical models are most suitable for evaluating this compound’s pharmacological efficacy and mechanism of action?

- In vitro : Use cell lines expressing target receptors (e.g., adenosine A1/A2 receptors) to assess binding affinity via radioligand assays .

- In vivo : Rodent models of bronchoconstriction or inflammation for dose-response studies. Include control groups receiving placebo and reference drugs (e.g., theophylline) to benchmark efficacy .

- Data Collection : Measure biomarkers (e.g., cytokine levels, bronchodilation metrics) at multiple timepoints to capture dynamic effects.

Q. How should researchers design experiments to assess this compound’s metabolic stability and potential drug-drug interactions?

- Use liver microsomes or hepatocyte cultures to quantify metabolic half-life and identify cytochrome P450 (CYP) isoforms involved in metabolism .

- Screen for interactions using co-incubation assays with CYP inhibitors/inducers (e.g., ketoconazole for CYP3A4) and quantify changes in this compound clearance rates .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across studies be systematically analyzed?

- Meta-Analysis : Aggregate data from published studies, weighting results by sample size and methodological rigor. Use funnel plots to detect publication bias .

- Sensitivity Testing : Replicate experiments under varying conditions (e.g., pH, temperature) to identify factors causing discrepancies. For example, solubility differences in buffer solutions may alter bioavailability .

- Cross-Validation : Compare in vitro potency (IC50) with in vivo outcomes to reconcile mechanistic and phenotypic data .

Q. What strategies are recommended for optimizing this compound’s experimental protocols to minimize systematic errors?

- Randomization : Assign animal subjects to treatment/control groups randomly to reduce selection bias .

- Blinding : Ensure data collectors are blinded to group assignments during outcome measurement.

- Error Tracking : Document environmental variables (e.g., humidity, equipment calibration status) and include negative controls to isolate confounding factors .

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Perform molecular docking simulations to predict binding affinities against target proteins (e.g., adenosine receptors) using software like AutoDock Vina .

- Compare this compound’s SAR with structural analogs (e.g., theophylline) to identify critical functional groups. For example, the 2022 Pharmacopeia update highlights a revised stereochemical configuration impacting receptor binding .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid : In case of inhalation, relocate to fresh air and administer CPR if necessary. For ingestion, rinse mouth with water without inducing vomiting .

- Waste Disposal : Follow local regulations for organic compound disposal; incinerate contaminated materials at >800°C .

Q. How should researchers address gaps in ecological toxicity data for this compound?

- Conduct Daphnia magna acute toxicity assays to estimate LC50 values.

- Use soil column experiments to assess mobility and biodegradation rates, referencing OECD guidelines for standardized testing .

Q. Data Presentation and Reproducibility

Q. What frameworks ensure rigorous data reporting in this compound studies?

- Follow the ARRIVE guidelines for preclinical studies, detailing animal husbandry, statistical methods, and raw data availability .

- Include negative results and failed experiments in supplementary materials to avoid publication bias .

Q. How can researchers enhance reproducibility when synthesizing this compound?

属性

CAS 编号 |

151159-23-8 |

|---|---|

分子式 |

C16H25N5O2 |

分子量 |

319.40 g/mol |

IUPAC 名称 |

8-(1-aminocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C16H25N5O2/c1-3-9-20-12-11(13(22)21(10-4-2)15(20)23)18-14(19-12)16(17)7-5-6-8-16/h3-10,17H2,1-2H3,(H,18,19) |

InChI 键 |

UFOBUCDTKQDDTN-UHFFFAOYSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |

规范 SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |

Key on ui other cas no. |

151159-23-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。